

Application Notes and Protocols for Mast Cell Degranulation Assay Using Substance P

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Compound of Interest		
Compound Name:	Substance P (1-9)	
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These application notes provide a detailed protocol for inducing and quantifying mast cell degranulation in response to Substance P, a neuropeptide implicated in neurogenic inflammation and various pathological conditions. The provided methodologies and data are intended to guide researchers in pharmacology, immunology, and drug discovery in studying the mechanisms of mast cell activation and for screening potential therapeutic modulators.

Introduction

Mast cells are critical effector cells of the immune system, strategically located at the interface with the external environment, such as the skin, respiratory tract, and gastrointestinal tract. Upon activation, they release a plethora of pre-stored and newly synthesized inflammatory mediators through a process known as degranulation. Substance P (SP), a member of the tachykinin family of neuropeptides, is a potent activator of mast cells.[1][2] The interaction between Substance P and mast cells is a key element in neurogenic inflammation and is implicated in the pathophysiology of conditions like asthma, atopic dermatitis, and inflammatory bowel disease.[3]

Substance P primarily activates human mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][3] While it can also bind to the neurokinin-1 receptor (NK1R), MRGPRX2 is considered the principal receptor for SP-induced degranulation in these cells.



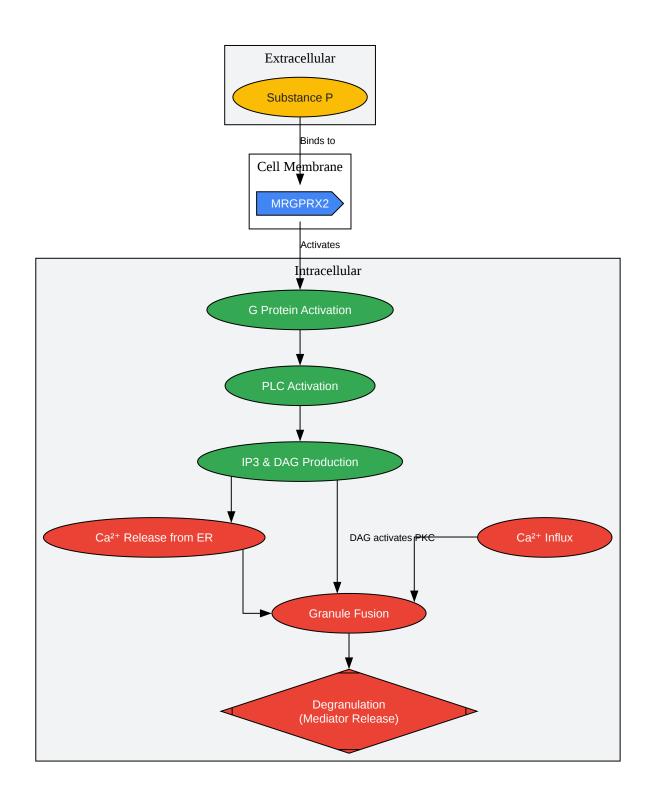
This activation triggers a signaling cascade leading to the release of inflammatory mediators, including histamine, proteases (like tryptase and chymase), and cytokines.

The quantification of mast cell degranulation is commonly performed by measuring the activity of β -hexosaminidase, a granule-associated enzyme that is released into the supernatant upon mast cell activation. This assay provides a reliable and quantifiable measure of the degranulation response.

Signaling Pathway of Substance P-Induced Mast Cell Degranulation

Substance P binding to the MRGPRX2 receptor on the mast cell surface initiates a signaling cascade that leads to degranulation. This process involves the activation of G proteins, leading to an increase in intracellular calcium and subsequent fusion of granules with the plasma membrane, releasing their contents into the extracellular space.





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Caption: Substance P signaling pathway in mast cells.



Experimental Protocols Mast Cell Culture

The human mast cell line LAD2 is a suitable model for studying Substance P-induced degranulation as it expresses MRGPRX2.

- Culture Medium: StemPro-34 SFM supplemented with StemPro-34 Nutrient Supplement, 2 mM L-glutamine, 100 IU/mL penicillin, 100 μg/mL streptomycin, and 100 ng/mL recombinant human Stem Cell Factor (SCF).
- Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- Sub-culturing: Centrifuge cells at 200 x g for 5 minutes and resuspend in fresh medium every 3-4 days.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is adapted from established methods for measuring mast cell degranulation.

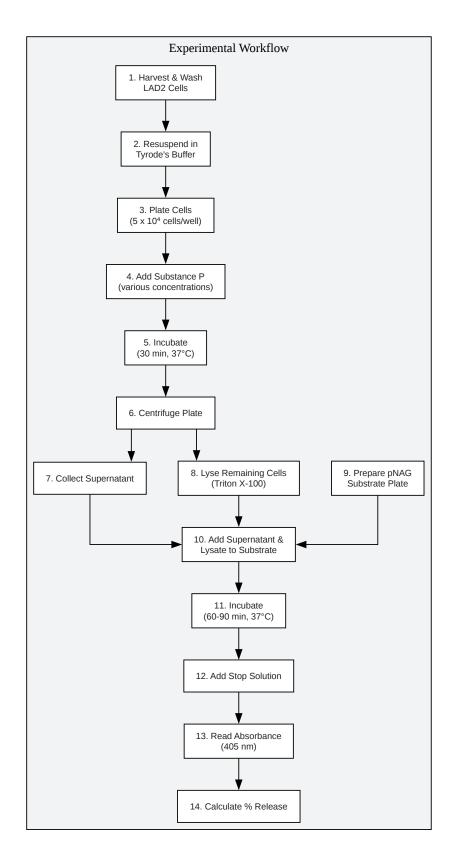
Materials:

- LAD2 mast cells
- Substance P (Sigma-Aldrich)
- Tyrode's Buffer (or HEPES buffer)
- p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase (Sigma-Aldrich)
- Citrate buffer (pH 4.5)
- Stop solution (e.g., 0.4 M Glycine, pH 10.7 or Sodium Carbonate Buffer)
- Triton X-100 (0.1-1%)
- 96-well plates (V-bottom and flat-bottom)



• Plate reader capable of measuring absorbance at 405 nm

Experimental Workflow:





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Caption: Workflow for β -hexosaminidase release assay.

Procedure:

- Cell Preparation:
 - Harvest LAD2 cells by centrifugation at 200 x g for 5 minutes.
 - Wash the cells three times with pre-warmed Tyrode's buffer.
 - Resuspend the cells in Tyrode's buffer at a density of 5 x 10^5 cells/mL.
- Cell Stimulation:
 - Add 100 μL of the cell suspension to each well of a 96-well V-bottom plate (5 x 10⁴ cells/well).
 - Prepare serial dilutions of Substance P in Tyrode's buffer.
 - \circ Add 10 μL of the Substance P dilutions to the respective wells. For controls, add 10 μL of buffer (spontaneous release) or 10 μL of 1% Triton X-100 (total release).
 - Incubate the plate for 30 minutes at 37°C.
- Sample Collection:
 - Stop the reaction by placing the plate on ice for 5 minutes.
 - Centrifuge the plate at 450 x g for 5 minutes at 4°C to pellet the cells.
 - \circ Carefully collect 50 μL of the supernatant from each well and transfer to a new 96-well flat-bottom plate.
 - \circ To the remaining cell pellets, add 150 μ L of 0.1% Triton X-100 to lyse the cells and determine the total β -hexosaminidase content. Mix well by pipetting. Transfer 50 μ L of the lysate to another 96-well flat-bottom plate.



Enzymatic Reaction:

- Prepare the β-hexosaminidase substrate solution by dissolving pNAG in citrate buffer (e.g., 3.5 mg/mL).
- $\circ~$ Add 100 μL of the pNAG solution to the wells of the plates containing the supernatant and cell lysate.
- Incubate the plates for 60-90 minutes at 37°C.
- Data Acquisition and Analysis:
 - \circ Stop the enzymatic reaction by adding 50 μL of the stop solution to each well. The solution should turn yellow.
 - Read the absorbance at 405 nm using a microplate reader.
 - Calculate the percentage of β-hexosaminidase release using the following formula: %
 Release = (Absorbance of Supernatant / Absorbance of Total Lysate) x 100

Data Presentation

The following tables summarize representative quantitative data for Substance P-induced mast cell degranulation from the literature.

Table 1: Dose-Dependent Degranulation of LAD2 Mast Cells by Substance P

Substance P Concentration (µM)	β-Hexosaminidase Release (%)	Reference
0.1	~10	_
1	~36	
5	~62	_
10	~55	_



Table 2: Comparison of Degranulation Induced by Substance P and its Metabolites in LAD2 Cells

Peptide (Concentration)	β-Hexosaminidase Release (%)	Reference
Substance P (10 μM)	~40	
SP(1-9)-COOH (10 μM)	~25	-
SP(1-7)-COOH (10 μM)	No significant release	-

Table 3: Effect of MRGPRX2 Knockdown on Substance P-Induced Degranulation in LAD2 Cells

Cell Type	Stimulus (Concentration)	β-Hexosaminidase Release (%)	Reference
Wild-Type LAD2	Substance P (10 μM)	~45	
MRGPRX2 Knockdown LAD2	Substance P (10 μM)	Significantly diminished	-
Wild-Type LAD2	SP(1-9)-COOH (10 μM)	~28	
MRGPRX2 Knockdown LAD2	SP(1-9)-COOH (10 μM)	Significantly diminished	-

Conclusion

The protocols and data presented here provide a comprehensive guide for studying Substance P-induced mast cell degranulation. The β -hexosaminidase release assay is a robust and reproducible method for quantifying this process. Understanding the signaling pathways and having access to quantitative data will aid researchers in the development of novel therapeutics targeting neurogenic inflammation and mast cell-mediated diseases.



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